molecular formula C39H78O3 B14666143 2,4,6-Tridodecyl-1,3,5-trioxane CAS No. 50876-90-9

2,4,6-Tridodecyl-1,3,5-trioxane

Cat. No.: B14666143
CAS No.: 50876-90-9
M. Wt: 595.0 g/mol
InChI Key: VRLPNESARQSWTQ-UHFFFAOYSA-N
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Description

2,4,6-Tridodecyl-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes, which are cyclic organic compounds containing three oxygen atoms in a six-membered ring. This compound is characterized by the presence of three dodecyl (C12H25) groups attached to the trioxane ring. Trioxanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tridodecyl-1,3,5-trioxane typically involves the cyclotrimerization of formaldehyde derivatives in the presence of a catalyst. One common method is the acid-catalyzed trimerization of formaldehyde in a concentrated aqueous solution. Sulfuric acid is often used as a catalyst for this reaction . The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the trioxane ring.

Industrial Production Methods

In industrial settings, the production of trioxanes, including this compound, is carried out using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of formaldehyde and catalyst into the reactor, followed by the separation and purification of the trioxane product. The use of stabilizers is common to prevent thermal-oxidative degradation during storage and handling .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tridodecyl-1,3,5-trioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the trioxane ring into alcohols or other reduced forms.

    Substitution: The dodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include dodecyl-substituted aldehydes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tridodecyl-1,3,5-trioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tridodecyl-1,3,5-trioxane involves its interaction with molecular targets through its trioxane ring. The peroxide bond in the trioxane ring can be reductively activated, leading to the formation of reactive species that interact with proteins, lipids, and other biomolecules. This interaction can result in the alkylation or peroxidation of target molecules, promoting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tridodecyl-1,3,5-trioxane is unique due to the presence of long dodecyl chains, which impart hydrophobic properties and influence its solubility and reactivity. This makes it particularly valuable in applications requiring specific solubility characteristics and stability under various conditions.

Properties

CAS No.

50876-90-9

Molecular Formula

C39H78O3

Molecular Weight

595.0 g/mol

IUPAC Name

2,4,6-tridodecyl-1,3,5-trioxane

InChI

InChI=1S/C39H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-38(35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3

InChI Key

VRLPNESARQSWTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1OC(OC(O1)CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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